molecular formula C19H19N5O B2845816 (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035004-33-0

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No. B2845816
CAS RN: 2035004-33-0
M. Wt: 333.395
InChI Key: VALTVIBZKQSLTK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide, also known as MPAA, is a small molecule that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This inhibition can lead to improved insulin sensitivity and glucose uptake, making (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide a potential therapeutic agent for the treatment of type 2 diabetes.

Mechanism of Action

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation activity. This inhibition leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, downstream targets of PTP1B, resulting in improved insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to reduce liver fat accumulation and improve lipid metabolism. These effects are likely due to the inhibition of PTP1B activity and improved insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in lab experiments is its specificity for PTP1B inhibition, allowing for targeted inhibition of this enzyme without affecting other phosphatases. However, (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide may have off-target effects on other proteins and enzymes, and its use in vivo may be limited by its poor solubility and bioavailability.

Future Directions

Future research on (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide could focus on improving its solubility and bioavailability for in vivo studies. It could also be used in combination with other therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies could investigate the potential use of (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in cancer treatment, as PTP1B has been implicated in tumor growth and progression.

Synthesis Methods

The synthesis of (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves the reaction of 3-(o-tolyl)acryloyl chloride with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in the presence of triethylamine. The resulting product is purified by column chromatography to obtain (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in high yield and purity.

properties

IUPAC Name

(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-14-5-3-4-6-15(14)7-8-19(25)22-12-16-11-17(23-24(16)2)18-13-20-9-10-21-18/h3-11,13H,12H2,1-2H3,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALTVIBZKQSLTK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

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